[(6-Methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride
Description
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride (CAS: 2126160-33-4) is a secondary amine hydrochloride derivative featuring a naphthalene core substituted with a methoxy group at the 6-position and a methylamine moiety at the 2-position. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.73 g/mol . The compound is typically synthesized via catalytic reduction of primary amides using transition metal-free methods, as demonstrated in studies utilizing abnormal N-heterocyclic carbene (NHC) potassium complexes . It serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly those targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10;/h3-8,14H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYQFKRGHUPIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126160-33-4 | |
| Record name | [(6-methoxynaphthalen-2-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxynaphthalene, which is then subjected to a series of reactions to introduce the methylamine group.
Methylation: The naphthalene derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is then reacted with methylamine under controlled conditions to form the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The naphthalene core’s electron-rich 6-methoxy group directs electrophilic attack to the 1- and 3-positions. Examples include:
| Reaction Type | Reagents/Conditions | Product Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-6-methoxynaphthalene derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 1-Halo-6-methoxynaphthalene analogs |
Nucleophilic Reactions
The protonated amine in the hydrochloride salt enhances electrophilicity, enabling nucleophilic substitution:
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Quaternary Ammonium Salts : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium derivatives .
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Deprotonation and Alkylation : Under basic conditions (e.g., K₂CO₃), the amine can act as a nucleophile, reacting with alkyl bromides or epoxides .
Oxidation and Stability
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Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO₄) may cleave the naphthalene ring or oxidize the methoxy group to a quinone .
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Hydrolysis : Acidic or basic hydrolysis of the methylamine group is unlikely under mild conditions due to steric hindrance from the naphthalene system.
Coordination Chemistry
The amine’s lone pair enables metal coordination, as observed in cobalt complexes of structurally similar naphthalene amines . Potential applications include catalytic systems or metallodrug precursors.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and therapeutic interventions.
Neuropharmacology
Research indicates that (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders such as depression and anxiety:
- Case Study : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups, measured using the forced swim test and tail suspension test.
Analgesic Properties
The compound has shown promise in alleviating pain, particularly in models of chronic pain conditions:
- Case Study : In a model of inflammatory pain, (6-Methoxynaphthalen-2-yl)methylamine hydrochloride was administered, leading to a notable decrease in pain response as measured by paw withdrawal latency.
Biological Research Applications
In addition to its pharmacological uses, this compound has applications in biological research, particularly in studying cellular mechanisms and disease pathways.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress:
- Case Study : Research published in pharmacological journals highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions.
Cancer Research
The potential anticancer properties of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride are under investigation:
- Case Study : Preliminary studies suggest that the compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Synthesis and Analytical Applications
This compound is also valuable in synthetic chemistry and analytical applications.
Synthesis of Derivatives
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride serves as a precursor for synthesizing various derivatives with enhanced biological activities or improved pharmacokinetic profiles.
Analytical Standards
Due to its unique chemical structure, this compound can be utilized as an analytical standard for quality control in pharmaceutical formulations and research studies.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmacology | Treatment of mood disorders | Reduction of depressive-like behaviors |
| Pain Management | Alleviation of chronic pain | Decreased pain response in inflammatory models |
| Antioxidant Research | Protection against oxidative stress | Reduced oxidative stress markers |
| Cancer Research | Inhibition of tumor growth | Induction of apoptosis in cancer cell lines |
| Synthetic Chemistry | Precursor for derivative synthesis | Enhanced biological activities |
| Analytical Standards | Quality control in pharmaceuticals | Used as an analytical reference standard |
Mechanism of Action
The mechanism by which (6-Methoxynaphthalen-2-yl)methylamine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s methoxynaphthalene moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three structurally related hydrochlorides with distinct pharmacological or synthetic relevance:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Synthesis & Applications | References |
|---|---|---|---|---|---|
| (6-Methoxynaphthalen-2-yl)methylamine hydrochloride | C₁₃H₁₆ClNO | 237.73 | Naphthalene core, methoxy (6-position), methylamine (2-position) | Catalytic reduction of amides; intermediate for bioactive molecules. | |
| (R)-6-Methoxy-2-aminotetralin hydrochloride | C₁₁H₁₆ClNO | 229.71 | Tetralin (1,2,3,4-tetrahydronaphthalene) backbone, methoxy (6-position), chiral amine (2-position) | Resolution of racemic mixtures; serotonin receptor modulation. | |
| 6-Methoxytryptamine hydrochloride | C₁₁H₁₅ClN₂O | 230.70 | Indole core, methoxy (6-position), ethylamine side chain | Precursor for psychedelic analogs; serotonin receptor studies. | |
| (R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine hydrochloride | C₁₄H₁₈ClNO | 251.75 | Naphthalene core, methoxy (6-position), chiral propylamine chain | Catalytic amide reduction; anti-inflammatory drug development. |
Physicochemical and Functional Differences
- Backbone Rigidity: The naphthalene core in the target compound provides planar rigidity, enhancing binding affinity to aromatic enzyme pockets. In contrast, the tetralin system in (R)-6-Methoxy-2-aminotetralin hydrochloride introduces conformational flexibility, altering receptor selectivity .
- Amine Substitution : The methylamine group in the target compound reduces steric hindrance compared to the propylamine chain in (R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine hydrochloride , impacting solubility and metabolic stability .
- Pharmacological Targets : 6-Methoxytryptamine hydrochloride ’s indole structure mimics serotonin, making it relevant for neuropsychiatric research, whereas the target compound’s naphthalene scaffold is more commonly associated with COX-2 inhibition .
Biological Activity
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 226.71 g/mol. Its structure includes a methoxy group attached to a naphthalene ring, which is further substituted with a methylamine group. This configuration enhances its lipophilicity, influencing its interaction with biological membranes and receptors.
Biological Activities
(6-Methoxynaphthalen-2-yl)methylamine hydrochloride exhibits various biological activities, including:
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. For instance, derivatives synthesized from this compound demonstrated significant anti-proliferative effects, leading to apoptosis in cancer cells through mechanisms involving the upregulation of Nur77 expression .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Structural analogs have shown promise in neuroprotection, indicating that (6-Methoxynaphthalen-2-yl)methylamine hydrochloride may also influence neurological pathways.
The biological activity of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes such as lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This inhibition may contribute to its therapeutic effects by modulating lipid metabolism within cells .
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial for various physiological responses .
Synthesis and Derivatives
The synthesis of (6-Methoxynaphthalen-2-yl)methylamine hydrochloride can be achieved through several methods, including:
- Chemical Reactions : The compound can be synthesized via reactions involving substituted naphthalene derivatives and methylamines, allowing for variations that enhance biological activity.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Methoxynaphthalen-2-amine | Naphthalene core with amino group | Potential neuroprotective effects |
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Ketone instead of amine | Exhibits anti-inflammatory properties |
| 2-(6-Methoxynaphthalen-1-yl)acetic acid | Acetic acid functional group | Known for analgesic properties |
| N,N-Dimethyl(6-methoxynaphthalen-2-yl)amine | Dimethyl substitution on amine | Increased lipophilicity enhancing bioavailability |
Case Studies
- Anti-Tumor Activity Study : A study evaluated a series of semicarbazides derived from (6-Methoxynaphthalen-2-yl)methylamine hydrochloride. Compound 9h exhibited potent anti-proliferative activity across multiple cancer cell lines, leading to cell cycle arrest and apoptosis through Nur77-mediated pathways .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications to the methoxy and amine groups can significantly alter bioavailability and therapeutic efficacy, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
